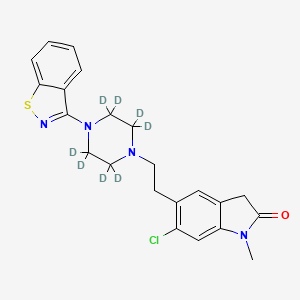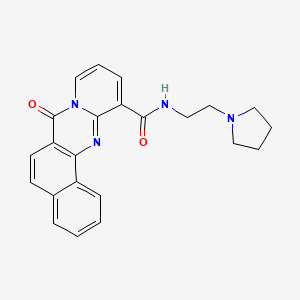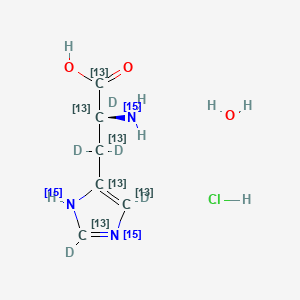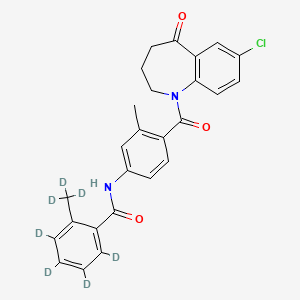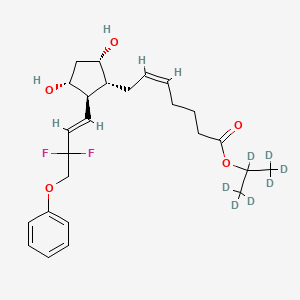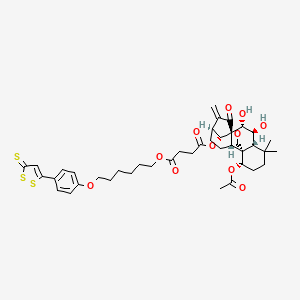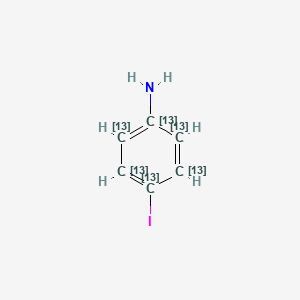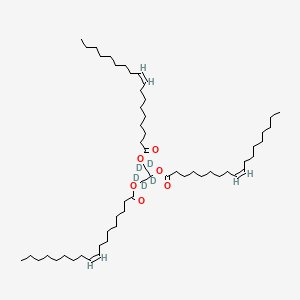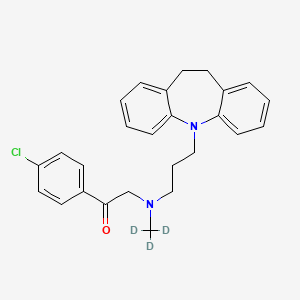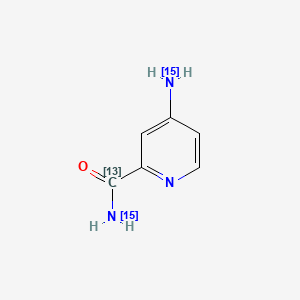
4-Aminopicolinamide-13C,15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminopicolinamide-13C,15N2 is a labeled compound used in various scientific research applications. It is a derivative of picolinamide, where the carbon and nitrogen atoms are isotopically labeled with 13C and 15N, respectively. This labeling allows for detailed studies in fields such as chemistry, biology, and medicine, providing insights into molecular interactions and metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopicolinamide-13C,15N2 typically involves the incorporation of isotopically labeled precursors. One common method is the reaction of 4-aminopicolinic acid with isotopically labeled ammonia (15NH3) and carbon dioxide (13CO2) under controlled conditions. The reaction is carried out in a solvent such as water or methanol, with the temperature and pH carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction parameters. The final product is purified using techniques such as crystallization, chromatography, or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminopicolinamide-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
4-Aminopicolinamide-13C,15N2 is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and interactions.
Medicine: Utilized in drug development and pharmacokinetics to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Aminopicolinamide-13C,15N2 involves its interaction with specific molecular targets. The isotopic labels allow researchers to track the compound’s behavior in various environments. In biological systems, it may interact with enzymes or receptors, providing insights into metabolic pathways and molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminopicolinamide: The non-labeled version of the compound.
4-Aminopyridine: A structurally similar compound with different functional groups.
Picolinamide: The parent compound without the amino group.
Uniqueness
4-Aminopicolinamide-13C,15N2 is unique due to its isotopic labeling, which provides distinct advantages in research applications. The labeled atoms allow for precise tracking and analysis, making it a valuable tool in various scientific fields.
Propriétés
Formule moléculaire |
C6H7N3O |
|---|---|
Poids moléculaire |
140.12 g/mol |
Nom IUPAC |
4-(15N)azanylpyridine-2-(15N)carboxamide |
InChI |
InChI=1S/C6H7N3O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,7,9)(H2,8,10)/i6+1,7+1,8+1 |
Clé InChI |
QKNCZYUYGMWQPB-TTXLGWKISA-N |
SMILES isomérique |
C1=CN=C(C=C1[15NH2])[13C](=O)[15NH2] |
SMILES canonique |
C1=CN=C(C=C1N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-methoxy-2-oxo-3-(2-oxochromen-7-yl)oxychromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid](/img/structure/B15143721.png)
